molecular formula C23H16F2N2O6S B11282766 N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B11282766
M. Wt: 486.4 g/mol
InChI Key: NIQPBPLOFMADSV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities. The presence of fluorine atoms and sulfonyl groups enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Sulfonylation: The sulfonyl group is introduced by reacting the hydroxyquinoline intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the amidation of the quinoline derivative with 2,4-difluoroaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming dihydroquinoline derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound’s quinoline core is known for its antimicrobial and anticancer properties. Research has shown that quinoline derivatives can inhibit the growth of various pathogens and cancer cells, making this compound a potential candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. The presence of fluorine atoms often enhances the bioavailability and metabolic stability of drugs, suggesting that this compound could be a promising lead for new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its sulfonyl group could also make it useful in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide likely involves multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell growth and proliferation, such as kinases or G-protein coupled receptors.

    Pathways Involved: It could modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell division and survival. The presence of the sulfonyl group might also allow it to interact with proteins through sulfonamide bonds, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-hydroxy-3-((4-chlorophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
  • N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methylphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
  • N-(2,4-difluorophenyl)-4-hydroxy-3-((4-nitrophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Uniqueness

Compared to these similar compounds, N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and its ability to interact with biological targets, potentially enhancing its activity and selectivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H16F2N2O6S

Molecular Weight

486.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C23H16F2N2O6S/c1-33-14-4-6-15(7-5-14)34(31,32)21-20(28)16-8-2-12(10-19(16)27-23(21)30)22(29)26-18-9-3-13(24)11-17(18)25/h2-11H,1H3,(H,26,29)(H2,27,28,30)

InChI Key

NIQPBPLOFMADSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)NC2=O)O

Origin of Product

United States

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